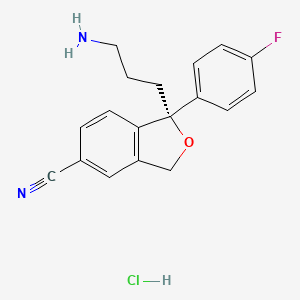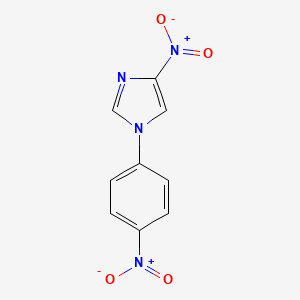
4-Nitro-1-(4-nitrophenyl)imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-(4-nitrophenyl)imidazole is an organic compound that belongs to the class of nitroimidazoles It is characterized by the presence of two nitro groups attached to the imidazole ring and the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-1-(4-nitrophenyl)imidazole typically involves the nitration of imidazole derivatives. One common method is the condensation of 4-nitrobenzaldehyde with imidazole in the presence of an oxidizing agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the nitroimidazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using nitric acid or sulfuric-nitric acid mixtures. These methods ensure high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Nitro-1-(4-nitrophenyl)imidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso derivatives.
Reduction: Reduction of the nitro groups can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
4-Nitro-1-(4-nitrophenyl)imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its nitroimidazole structure.
Medicine: Explored for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-(4-nitrophenyl)imidazole involves the reduction of the nitro groups to reactive intermediates. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The compound targets nucleic acids and proteins, causing damage to the DNA and inhibiting protein synthesis .
Comparaison Avec Des Composés Similaires
Metronidazole: Another nitroimidazole used as an antimicrobial agent.
Tinidazole: Similar in structure and used for similar medical applications.
Ornidazole: Also a nitroimidazole with antimicrobial properties.
Uniqueness: Its structure allows for a broader range of chemical modifications and interactions compared to other nitroimidazoles .
Propriétés
Numéro CAS |
21721-93-7 |
|---|---|
Formule moléculaire |
C9H6N4O4 |
Poids moléculaire |
234.17 g/mol |
Nom IUPAC |
4-nitro-1-(4-nitrophenyl)imidazole |
InChI |
InChI=1S/C9H6N4O4/c14-12(15)8-3-1-7(2-4-8)11-5-9(10-6-11)13(16)17/h1-6H |
Clé InChI |
PGGLEPBDEDPURO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N2C=C(N=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


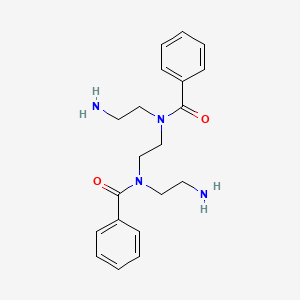
![1-[5-[3-Methyl-5-(pyrimidin-2-ylamino)phenyl]-1,3-thiazol-2-yl]cyclobutan-1-ol](/img/structure/B13846668.png)
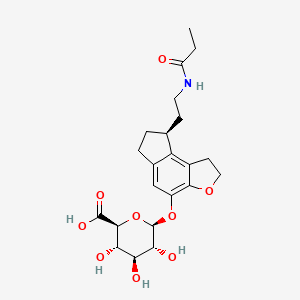
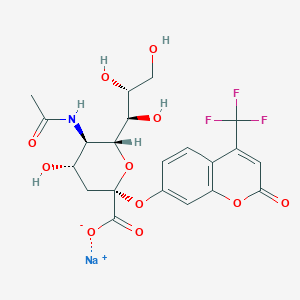
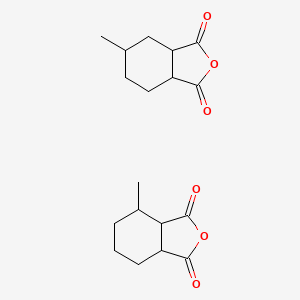
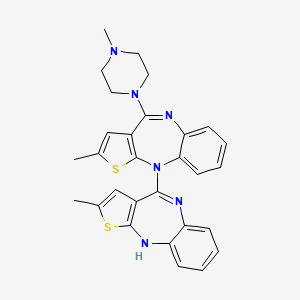
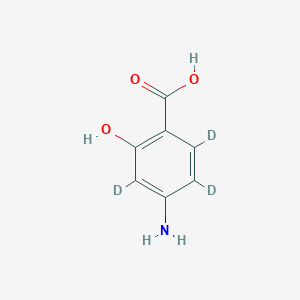
![trans-Dichlorodenafil; 5-[5-[(1E)-1,2-Dichloroethenyl]-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13846703.png)
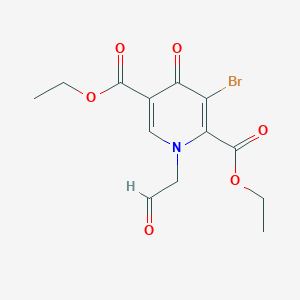
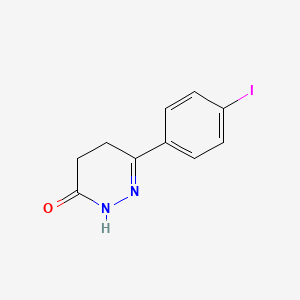
![7-Bromo-2-(hydroxymethyl)-5-methylthieno[3,2-c]pyridin-4-one](/img/structure/B13846733.png)


